2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole
Overview
Description
“2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole” is a chemical compound that has been studied for its central nervous system activities . The potency of these activities is influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .
Synthesis Analysis
The synthesis of “this compound” involves cis- and trans-2-substituted derivatives . A cis-2-[3-(p-fluorobenzoyl)propyl] analogue of carbidine possessed not only thymoleptic-like biological activity but also had more potent neuroleptic activity than the parent drug .Molecular Structure Analysis
The molecular structure of “this compound” is influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .Chemical Reactions Analysis
The chemical reactions of “this compound” are influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .Scientific Research Applications
Synthesis and Derivative Studies
The chemical synthesis of 2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole derivatives has been extensively studied due to their significant pharmacological activities. Nagai et al. (1979) described the synthesis of cis- and trans-2-substituted derivatives of this compound, which displayed varied central nervous system activities depending on the substituents and their configurations (Nagai, Irie, Masuda, Oka, & Uno, 1979). Additionally, the derivatives of this compound have been studied for their calcium-antagonist activity, indicating a broad spectrum of pharmacological properties including antihistamine, neuroleptic, antiarrhythmic, antioxidant, among others (Ivanov, Afanas'ev, & Bachurin, 2001).
Crystallographic Studies
Crystallographic studies have provided insights into the molecular structures of this compound derivatives. Rybakov et al. (2011) reported the crystal and molecular structures of a derivative, revealing the interaction patterns and confirming the chemical structure through single-crystal X-ray diffraction (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).
Neuroleptic Properties
The neuroleptic properties of derivatives of this compound have been a subject of research, with studies showing that certain derivatives are potent in displacing dopamine receptors in vitro and possess significant neuroleptic activity in vivo (Welch, Harbert, Weissman, & Koe, 1986).
Anticancer Research
Recent studies have focused on the anticancer properties of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives. Feng et al. (2018) designed and synthesized novel derivatives, evaluating their antiproliferative activity against various cancer cell lines. The results suggested that the introduction of certain functional groups could significantly enhance antiproliferative activity, making these derivatives potential leads for anticancer drug development (Feng, Teng, Gu, Yu, Luo, & Ye, 2018).
Mechanism of Action
Target of Action
It is known that compounds belonging to different classes of carboline derivatives include many substances with marked biological activity .
Mode of Action
It is known that carbolines can interact with their targets through various mechanisms, including ionization constants . The ionization constants of a number of carbolines have been reported , which reflect the ability of a proton to attach to the pyridine nitrogen atom and the extent of deprotonation of the indole NH group in carbolines .
Biochemical Pathways
It is known that carbolines can affect various biochemical pathways .
Result of Action
It is known that carbolines can have various biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,9,11-13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMRCNUQCVVFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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